4'-Nitro-[1,1'-biphenyl]-2-amine
Overview
Description
“4’-Nitro-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C12H9NO2 . It is a white to yellow needle-like crystalline solid with a sweetish odor .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 4- (tert-butyl)-4-nitro-1,1-biphenyl has been achieved through Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “4’-Nitro-[1,1’-biphenyl]-2-amine” has been characterized using spectroscopic and single-crystal X-ray diffraction techniques . It crystallizes in a monoclinic crystal system with space group P21/n . The molecular structure is stabilized by C-H···O interactions . The HOMO LUMO energy gap of 3.97 eV indicates that the molecule is soft and highly reactive .
Chemical Reactions Analysis
The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Physical and Chemical Properties Analysis
The molecular weight of “4’-Nitro-[1,1’-biphenyl]-2-amine” is 199.20 g/mol . The compound is a white to yellow needle-like crystalline solid with a sweetish odor .
Scientific Research Applications
Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds
4'-Nitro-[1,1'-biphenyl]-2-amine, as a nitro compound, can be involved in processes related to the reduction of nitro compounds to amines. Research in this area has highlighted the utilization of graphene-based catalysts for efficient reduction. Such transformations are crucial in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. Graphene derivatives enhance the rate of reduction, offering benefits like high catalytic efficiency and ease of recovery (Nasrollahzadeh et al., 2020).
Metal-Organic Frameworks Synthesis
The synthesis of metal-organic frameworks (MOFs) using functionalized biphenyldicarboxylic acid molecules, including nitro-functionalized variants, demonstrates another application area. These MOFs, which can include this compound derivatives, are used to create materials with tunable properties. The amine groups in these frameworks can be further modified without altering the structure, thus tailoring the frameworks for specific applications (Gotthardt et al., 2015).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, which can be derived from this compound, serve as effective photoreagents for protein crosslinking and affinity labeling. These compounds, when activated by light, react quantitatively with amines, making them useful in biochemistry for studying protein interactions and structures (Jelenc et al., 1978).
Amination Reactions in Organic Synthesis
The compound this compound can participate in olefin hydroamination, forming carbon-nitrogen bonds. This process is significant in medicinal chemistry, where nitro(hetero)arenes are transformed into secondary amines, a fundamental structure in many pharmaceuticals. The method presented is notable for its wide tolerance of functional groups and operational simplicity (Gui et al., 2015).
Photochromism and Tautomerism Studies
This compound derivatives are studied for their photochromic properties and prototropic tautomerism. Understanding these phenomena is essential in materials science, particularly in developing materials that change color or properties in response to light or heat (Ito et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 4-aminobiphenyl have been shown to interact with dna .
Mode of Action
It is known that 4-aminobiphenyl, a structurally similar compound, causes dna damage . This damage is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may interfere with dna replication and transcription processes, leading to potential downstream effects such as cell cycle arrest, apoptosis, or uncontrolled cell proliferation .
Result of Action
Based on the mode of action, the compound could potentially lead to dna damage, which could result in various cellular responses, including cell cycle arrest, apoptosis, or uncontrolled cell proliferation .
Biochemical Analysis
Biochemical Properties
4’-Nitro-[1,1’-biphenyl]-2-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nitro group in 4’-Nitro-[1,1’-biphenyl]-2-amine can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications .
Cellular Effects
The effects of 4’-Nitro-[1,1’-biphenyl]-2-amine on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes related to detoxification and stress response. Additionally, 4’-Nitro-[1,1’-biphenyl]-2-amine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4’-Nitro-[1,1’-biphenyl]-2-amine exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as those involved in DNA repair and replication. The compound’s nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Nitro-[1,1’-biphenyl]-2-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that 4’-Nitro-[1,1’-biphenyl]-2-amine can cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4’-Nitro-[1,1’-biphenyl]-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of 4’-Nitro-[1,1’-biphenyl]-2-amine can cause liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
4’-Nitro-[1,1’-biphenyl]-2-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 4’-Nitro-[1,1’-biphenyl]-2-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 4’-Nitro-[1,1’-biphenyl]-2-amine is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
Properties
IUPAC Name |
2-(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBSXARSPPODRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211804 | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-52-2 | |
Record name | 4′-Nitro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Biphenylamine, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitro-[1,1'-biphenyl]-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Nitro-2-biphenylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6SQ344JTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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